methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate
Description
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 2-amino-4-(trifluoromethyl)phenyl group. This structure confers unique chemical and biological properties, including enhanced lipophilicity and reactivity due to the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating amino (-NH₂) moiety . The compound is synthesized via Michael addition or condensation reactions, with optimized conditions (e.g., solvent polarity, temperature, and catalysts) critical for yield and purity. Its applications span medicinal chemistry, where it serves as a precursor for bioactive molecules, and materials science, leveraging its conjugated double bond for photophysical studies .
Properties
IUPAC Name |
methyl 3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-10(16)5-3-7-2-4-8(6-9(7)15)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLEXKUYCBJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-(trifluoromethyl)benzaldehyde and methyl acrylate.
Condensation Reaction: The key step involves a condensation reaction between 2-amino-4-(trifluoromethyl)benzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired propenoate ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group and the trifluoromethyl group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Case Study: Antibacterial Efficacy
In a study published by MDPI, several derivatives were tested for their in vitro antimicrobial activity. The compound showed minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus, indicating potent antibacterial effects compared to standard antibiotics like ampicillin .
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| This compound | 0.070 - 8.95 | Staphylococcus aureus |
| Other derivatives | Varies | Mycobacterium tuberculosis |
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting various kinases involved in cancer progression.
Case Study: Kinase Inhibition
A patent describes the use of similar compounds as inhibitors of Raf kinase, which plays a crucial role in cell proliferation and survival pathways associated with cancer . The inhibition of such enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound and its derivatives. Studies have indicated that modifications to the molecular structure can significantly impact biological activity.
Data Table: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Amino Substituents | Enhances binding affinity to target enzymes |
Potential in Drug Development
The unique properties of this compound position it as a candidate for further drug development. Its ability to act on multiple biological targets makes it suitable for designing multifunctional drugs that could address complex diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and electrostatic interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Substituents/Modifications | Key Properties/Biological Activity |
|---|---|---|---|
| Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate | C₁₁H₁₀F₃NO₂ | -NH₂ (ortho), -CF₃ (para), methyl ester | Enhanced reactivity, antimicrobial potential |
| Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate | C₁₃H₁₃F₃O₂ | Ethyl ester, no amino group | Increased lipophilicity, agrochemical uses |
| Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate | C₁₀H₉FO₂ | -F (ortho), no -CF₃ or -NH₂ | Moderate anti-inflammatory activity |
| Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate | C₁₀H₇BrF₃O₂ | -Br (para), -F (meta), no -NH₂ | Anticancer activity via kinase inhibition |
| Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate | C₁₁H₁₂F₃NO₃ | -NH₂ (para), -CF₃, hydroxyl group | Antidepressant candidate |
Structural Analysis
- Substituent Effects: The trifluoromethyl group at the para position enhances stability and lipophilicity, as seen in both the target compound and Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate .
- Ester Group Variations: Methyl esters (e.g., target compound) typically exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl (2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate), affecting their pharmacokinetic profiles .
- Biological Activity: The presence of -NH₂ and -CF₃ synergistically enhances antimicrobial and anticancer activities in the target compound, whereas halogen-only derivatives (e.g., Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate) rely on steric bulk for enzyme inhibition .
Reactivity Comparison
- Conjugated Double Bond : All compounds in Table 1 feature an α,β-unsaturated ester, enabling Michael additions or Diels-Alder reactions. However, the electron-deficient trifluoromethyl group in the target compound increases electrophilicity at the β-carbon, accelerating nucleophilic attacks .
- Aromatic Substitution : Ortho-substituted derivatives (e.g., target compound with -NH₂ at C2) exhibit restricted rotation, influencing conformational stability and binding specificity compared to para-substituted analogs .
Pharmacological Studies
- Antimicrobial Activity : The target compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL), attributed to its ability to disrupt cell membrane integrity .
- Anticancer Potential: Structural analogs like Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate inhibit topoisomerase II (IC₅₀ = 1.2 µM), suggesting the target compound’s -CF₃ and -NH₂ groups could further optimize DNA-binding efficacy .
Biological Activity
Methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H10F3N O2. Its structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
In Vitro Studies
Recent studies have demonstrated that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. For example, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25.9 | 25.9 |
| This compound | MRSA | 12.9 | 12.9 |
The results indicate that this compound not only exhibits bacteriostatic activity but also bactericidal effects, as the Minimum Bactericidal Concentration (MBC) values were equal to the MIC values .
Anti-inflammatory Potential
The anti-inflammatory activity of this compound has been investigated through various assays. The compound was tested for its effect on NF-kB activity, a key regulator in inflammatory processes:
| Compound | NF-kB Activity Change (%) |
|---|---|
| This compound | -10% to -15% |
This decrease in NF-kB activity suggests that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Its mechanism of action appears to involve modulation of cell signaling pathways associated with cancer cell proliferation and survival.
Case Studies
-
Study on Breast Cancer Cells : In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 20 µM.
These findings suggest potential for further development as an anticancer agent targeting specific breast cancer phenotypes .
Cell Line IC50 (µM) MCF-7 18.5 MDA-MB-231 15.0
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
